Cas no 68600-06-6 (2-(4-fluoro-2-{4-(propan-2-yl)phenylsulfanyl}phenyl)acetic acid)

2-(4-fluoro-2-{4-(propan-2-yl)phenylsulfanyl}phenyl)acetic acid structure
68600-06-6 structure
Product Name:2-(4-fluoro-2-{4-(propan-2-yl)phenylsulfanyl}phenyl)acetic acid
CAS No:68600-06-6
MF:C17H17FO2S
MW:304.379087209702
MDL:MFCD04108658
CID:4144764
PubChem ID:826817
Update Time:2025-11-01

2-(4-fluoro-2-{4-(propan-2-yl)phenylsulfanyl}phenyl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • Benzeneacetic acid, 4-fluoro-2-[[4-(1-methylethyl)phenyl]thio]-
    • 2-(4-fluoro-2-{4-(propan-2-yl)phenylsulfanyl}phenyl)acetic acid
    • SCHEMBL4731272
    • 68600-06-6
    • EN300-27114382
    • Z4607148427
    • 2-(4-fluoro-2-{[4-(propan-2-yl)phenyl]sulfanyl}phenyl)acetic acid
    • {4-fluoro-2-[(4-isopropylphenyl)sulfanyl]phenyl}acetic acid
    • AE-641/06283002
    • 2-(4-fluoro-2-{[4-(propan-2-yl)phenyl]sulfanyl}phenyl)aceticacid
    • MDL: MFCD04108658
    • Inchi: 1S/C17H17FO2S/c1-11(2)12-4-7-15(8-5-12)21-16-10-14(18)6-3-13(16)9-17(19)20/h3-8,10-11H,9H2,1-2H3,(H,19,20)
    • InChI Key: UCCBKHXVPJAIEI-UHFFFAOYSA-N
    • SMILES: C1(CC(O)=O)=CC=C(F)C=C1SC1=CC=C(C(C)C)C=C1

Computed Properties

  • Exact Mass: 304.09332912Da
  • Monoisotopic Mass: 304.09332912Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 340
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 62.6Ų

2-(4-fluoro-2-{4-(propan-2-yl)phenylsulfanyl}phenyl)acetic acid Pricemore >>

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Additional information on 2-(4-fluoro-2-{4-(propan-2-yl)phenylsulfanyl}phenyl)acetic acid

Research Briefing on 2-(4-fluoro-2-{4-(propan-2-yl)phenylsulfanyl}phenyl)acetic acid (CAS: 68600-06-6)

2-(4-fluoro-2-{4-(propan-2-yl)phenylsulfanyl}phenyl)acetic acid (CAS: 68600-06-6) is a chemically synthesized compound that has garnered significant attention in recent pharmaceutical and biochemical research. This compound, characterized by its unique phenylsulfanyl and fluoro-phenylacetic acid structure, has been investigated for its potential therapeutic applications, particularly in the modulation of inflammatory pathways and enzyme inhibition. The presence of the isopropyl group enhances its lipophilicity, which is a critical factor in its pharmacokinetic properties.

Recent studies have focused on the compound's role as a potential non-steroidal anti-inflammatory drug (NSAID) candidate. In vitro assays have demonstrated its ability to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory response, with minimal effects on COX-1, thereby reducing gastrointestinal side effects commonly associated with traditional NSAIDs. Molecular docking simulations suggest that the compound's fluoro and sulfanyl moieties play a crucial role in its binding affinity to the COX-2 active site.

Further pharmacological evaluations have explored the compound's metabolic stability and toxicity profile. Preclinical trials in rodent models have shown promising results, with significant anti-inflammatory effects observed at low dosages. However, challenges remain in optimizing its bioavailability, as the compound exhibits moderate solubility in aqueous solutions. Researchers are currently investigating prodrug strategies and nanoformulations to enhance its delivery efficiency.

In addition to its anti-inflammatory properties, 2-(4-fluoro-2-{4-(propan-2-yl)phenylsulfanyl}phenyl)acetic acid has shown potential in oncology research. Preliminary data indicate that it may inhibit the proliferation of certain cancer cell lines by interfering with signal transduction pathways involved in cell cycle regulation. These findings, though still in early stages, highlight the compound's versatility and warrant further investigation into its mechanisms of action.

The synthesis of 2-(4-fluoro-2-{4-(propan-2-yl)phenylsulfanyl}phenyl)acetic acid has also been a focal point of recent research. Advances in green chemistry have led to more efficient synthetic routes, reducing the use of hazardous reagents and improving overall yields. These developments are critical for scaling up production for potential clinical trials and commercial applications.

In conclusion, 2-(4-fluoro-2-{4-(propan-2-yl)phenylsulfanyl}phenyl)acetic acid represents a promising candidate for further drug development. Its dual potential in anti-inflammatory and anticancer therapies, coupled with advances in its synthesis, positions it as a compound of significant interest in the pharmaceutical industry. Future research should focus on overcoming its bioavailability challenges and elucidating its full therapeutic potential through rigorous clinical testing.

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